2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one
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Overview
Description
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one is a quinazolinone derivative known for its potential biological activities. Quinazolinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl chloride and 3-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer properties, particularly as a multi-kinase inhibitor.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of multiple protein kinases, which are crucial for cell signaling and proliferation. By inhibiting these kinases, 2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one can induce apoptosis in cancer cells and inhibit tumor growth. The molecular targets include VEGFR2, EGFR, HER2, and CDK2 .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanyl-3-phenylquinazolin-4-one
- 2-(Benzylsulfanyl)-3-(4-methylphenyl)quinazolin-4-one
- 2-Benzylsulfanyl-3-(2-methylphenyl)quinazolin-4-one
Uniqueness
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different potency and selectivity towards various molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-16-8-7-11-18(14-16)24-21(25)19-12-5-6-13-20(19)23-22(24)26-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHXIRBQXURQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362324 |
Source
|
Record name | 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-14-2 |
Source
|
Record name | 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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